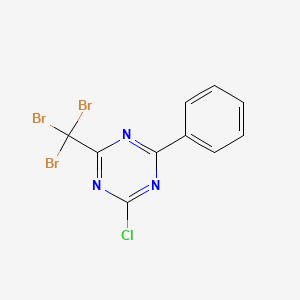
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a phenyl group, and a tribromomethyl group attached to the triazine ring.
准备方法
The synthesis of 2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine typically involves the reaction of 2-chloro-4-phenyl-1,3,5-triazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-5°C to control the reaction rate and prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The tribromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Coupling Reactions: The phenyl group can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of triazine derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The chloro and tribromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes, which may explain its potential antimicrobial or anticancer properties.
相似化合物的比较
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine can be compared with other triazine derivatives such as:
2-Chloro-4-methyl-6-(tribromomethyl)-1,3,5-triazine: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-4-phenyl-6-(trichloromethyl)-1,3,5-triazine: Similar structure but with a trichloromethyl group instead of a tribromomethyl group.
2-Chloro-4-phenyl-6-(dimethylamino)-1,3,5-triazine: Similar structure but with a dimethylamino group instead of a tribromomethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
648432-35-3 |
|---|---|
分子式 |
C10H5Br3ClN3 |
分子量 |
442.33 g/mol |
IUPAC 名称 |
2-chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H5Br3ClN3/c11-10(12,13)8-15-7(16-9(14)17-8)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
GGZCRPCXDKFKGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


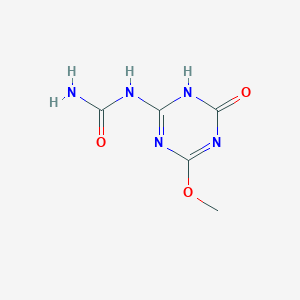
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
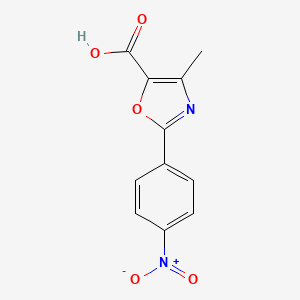
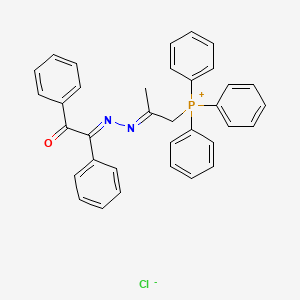
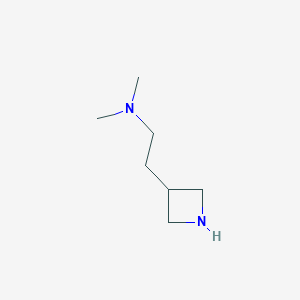
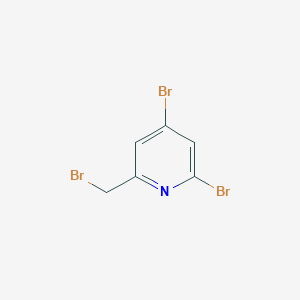
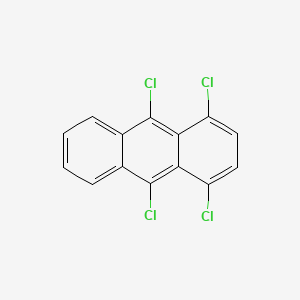
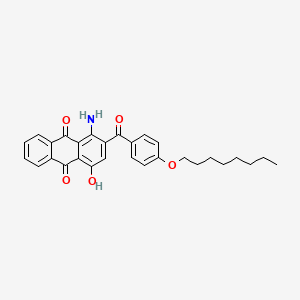
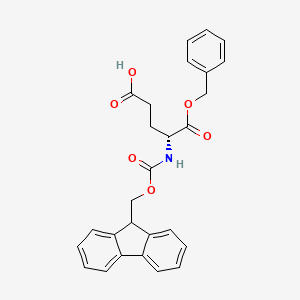

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)


